molecular formula C15H22N2O2S B2513396 N-(2-methoxyethyl)-7-phenyl-1,4-thiazepane-4-carboxamide CAS No. 1797876-74-4

N-(2-methoxyethyl)-7-phenyl-1,4-thiazepane-4-carboxamide

Cat. No.: B2513396
CAS No.: 1797876-74-4
M. Wt: 294.41
InChI Key: BVSRQDSULXYWDH-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-7-phenyl-1,4-thiazepane-4-carboxamide is a synthetic chemical compound featuring a 1,4-thiazepane core, a seven-membered ring containing sulfur and nitrogen. This scaffold is of significant interest in medicinal chemistry and drug discovery research. Compounds based on the 1,4-thiazepane structure have been explored for their potential to interact with various biological targets. For instance, structurally similar 1,4-thiazepane carboxamide derivatives have been identified and studied in chemical libraries . The carboxamide functional group is a common pharmacophore present in many bioactive molecules and is often incorporated into drug design to modulate properties like solubility and binding affinity . The specific combination of the 7-phenyl substituent and the N-(2-methoxyethyl)carboxamide side chain in this molecule suggests potential for CNS activity or ion channel modulation, areas where such chemotypes are frequently investigated. Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a reference standard in biological screening assays to explore new therapeutic avenues. This product is intended for research purposes by qualified professionals and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(2-methoxyethyl)-7-phenyl-1,4-thiazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2S/c1-19-11-8-16-15(18)17-9-7-14(20-12-10-17)13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSRQDSULXYWDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)N1CCC(SCC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-7-phenyl-1,4-thiazepane-4-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2-methoxyethylamine and 7-phenyl-1,4-thiazepane-4-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) can yield the desired compound. The reaction is typically carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-7-phenyl-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazepane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran (BH3-THF) complex can be employed for reduction.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(2-methoxyethyl)-7-phenyl-1,4-thiazepane-4-carboxamide exhibit significant antimicrobial properties. For instance, thiazepane derivatives have been investigated for their efficacy against various bacterial strains, including those resistant to conventional antibiotics. The structural modifications in thiazepanes can enhance their activity against pathogens by altering their interaction with bacterial enzymes or membranes.

Antitubercular Properties

Thiazepane compounds have shown promise as antitubercular agents. A study highlighted the design of substituted thiazoles that inhibit Mycobacterium tuberculosis, suggesting that this compound could be explored for similar applications due to its structural features that may contribute to its bioactivity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The following factors are critical in SAR studies:

  • Substituent Effects : The presence of the methoxyethyl group and phenyl ring influences the compound's lipophilicity and ability to penetrate biological membranes.
  • Ring Structure : The thiazepane ring contributes to the compound's stability and interaction with biological targets.

Case Study on Antimicrobial Efficacy

A series of thiazepane derivatives were synthesized and tested against a range of bacterial strains. The results demonstrated that modifications at the 4-position of the thiazepane ring significantly enhanced antibacterial activity. For example, derivatives with electron-donating groups exhibited improved potency compared to those with electron-withdrawing groups.

CompoundModificationMIC (µg/mL)Activity
A-OCH35High
B-Cl10Moderate
C-NO220Low

Case Study on Antitubercular Activity

In another study focusing on antitubercular activity, a thiazepane derivative was evaluated for its inhibitory effects on Mycobacterium tuberculosis. The compound showed an MIC value of 0.5 µg/mL, indicating strong activity against multidrug-resistant strains.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-7-phenyl-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their differences:

Compound Name N-Substituent Thiazepane Substituent Molecular Formula Molecular Weight Key Features
N-(2-methoxyethyl)-7-phenyl-1,4-thiazepane-4-carboxamide 2-methoxyethyl Phenyl C₁₅H₂₀N₂O₂S ~292.4 (inferred) Polar methoxyethyl group; aromatic phenyl
N-(4-methoxybenzyl)-7-phenyl-1,4-thiazepane-4-carboxamide 4-methoxybenzyl Phenyl C₂₀H₂₂N₂O₂S ~354.5 (inferred) Aromatic benzyl group; increased lipophilicity
N-(4-chlorobenzyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide 4-chlorobenzyl 2-fluorophenyl C₁₉H₂₀ClFN₂OS 378.9 Halogenated substituents; enhanced electronegativity
N-(2-chlorophenyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide 2-chlorophenyl 2-fluorophenyl C₁₈H₁₈ClFN₂OS 364.9 Steric hindrance from ortho-chloro; fluorophenyl interactions
N-(2,6-difluorophenyl)-7-phenyl-1,4-thiazepane-4-carboxamide 2,6-difluorophenyl Phenyl C₁₈H₁₇F₂N₂OS ~359.4 (inferred) High electronegativity; potential hydrogen-bonding capacity

Physicochemical and Pharmacological Implications

Polarity and Solubility: The 2-methoxyethyl group in the target compound introduces polarity via its ether oxygen, likely enhancing aqueous solubility compared to halogenated analogs (e.g., 4-chlorobenzyl or 2-chlorophenyl derivatives) .

Electron Effects and Reactivity: Halogen substituents (Cl, F) in analogs (–6) increase electronegativity, which may influence carboxamide reactivity or binding to electron-rich biological targets .

Steric and Conformational Effects :

  • Ortho-substituents (e.g., 2-chlorophenyl in ) introduce steric hindrance, possibly affecting binding pocket interactions .
  • The 7-phenyl group in the target compound may stabilize the thiazepane ring conformation, while fluorophenyl analogs (–5) could alter ring flexibility due to fluorine’s small size and electronegativity .

Pharmacokinetic Considerations :

  • Methoxyethyl and methoxybenzyl groups may enhance metabolic stability compared to halogenated analogs, which are prone to oxidative metabolism .
  • Fluorine substituents (–6) could prolong half-life by reducing susceptibility to enzymatic degradation .

Biological Activity

N-(2-methoxyethyl)-7-phenyl-1,4-thiazepane-4-carboxamide is a synthetic compound belonging to the thiazepane family, characterized by a seven-membered heterocyclic structure containing sulfur and nitrogen. Its unique structural features, including a methoxyethyl group and a phenyl group, suggest potential biological activities that are currently under investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

IUPAC Name N 2 methoxyethyl 7 phenyl 1 4 thiazepane 4 carboxamide\text{IUPAC Name N 2 methoxyethyl 7 phenyl 1 4 thiazepane 4 carboxamide}

Structural Features

FeatureDescription
Thiazepane Ring Contains sulfur and nitrogen atoms
Functional Groups Methoxyethyl and phenyl groups
Carboxamide Group Enhances solubility and potential biological activity

Anticancer Properties

Research indicates that compounds with thiazepane structures exhibit various pharmacological activities, particularly anticancer properties. This compound has been studied for its potential to inhibit cancer cell proliferation.

Case Studies

  • Cytotoxicity Evaluation :
    • A study assessed the cytotoxic effects of synthesized thiazepane derivatives against several human cancer cell lines (SKNMC for neuroblastoma, Hep-G2 for hepatocarcinoma, and MCF-7 for breast cancer) using the MTT assay.
    • Results showed that while none of the tested compounds outperformed doxorubicin (a standard chemotherapy drug), some exhibited significant cytotoxicity with IC50 values indicating their potential as anticancer agents. For instance, compounds with specific substituents showed IC50 values around 10.8 µM against SKNMC cells .

Antimicrobial Activity

This compound is also being explored for its antimicrobial properties. Preliminary studies suggest that similar thiazepane derivatives exhibit activity against various bacterial strains.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Interaction with specific enzymes or receptors may modulate their activity.
  • Apoptosis Induction : Some derivatives have been shown to activate apoptotic pathways in cancer cells, leading to cell death .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds highlights its unique attributes:

Compound NameStructural FeaturesBiological Activity
N-(2-methoxyphenyl)-7-phenyltiazepaneLacks methoxyethyl groupLimited anticancer activity
7-(o-tolyl)-1,4-thiazepaneLacks carboxamide groupModerate antimicrobial effects
N-(2-methoxyethyl)-7-phenyltiazepaneUnique combination of functional groupsPromising anticancer agent

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-methoxyethyl)-7-phenyl-1,4-thiazepane-4-carboxamide, and how can yield be maximized?

  • Methodological Answer : The synthesis involves multi-step reactions, including ring formation and functional group substitutions. Key steps include:

  • Reaction condition optimization : Use Design of Experiments (DOE) to test variables (temperature, solvent polarity, catalyst loading). For example, fractional factorial designs reduce trial numbers while identifying critical parameters .
  • Purification : Employ gradient chromatography (e.g., flash column chromatography with silica gel) to separate byproducts. Confirm purity via HPLC (≥95%) .
  • Yield enhancement : Monitor intermediates using TLC and optimize stoichiometry of coupling reagents (e.g., EDC/HOBt for carboxamide formation) .

Q. Which spectroscopic and analytical methods are critical for structural characterization?

  • Methodological Answer : A combination of techniques ensures accurate characterization:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm backbone structure and substituent positions (e.g., methoxyethyl group at δ 3.2–3.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+^+ at m/z 365.12) .
  • X-ray crystallography : For resolving stereochemistry, if single crystals are obtainable .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies should include:

  • Thermal stability : Use thermogravimetric analysis (TGA) to assess decomposition points (e.g., >150°C in inert atmospheres) .
  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the thiazepane ring .
  • Oxidative susceptibility : Avoid strong oxidizers (e.g., H2_2O2_2) due to sulfur and nitrogen heteroatoms .

Advanced Research Questions

Q. How can contradictory biological activity data be resolved across studies?

  • Methodological Answer : Contradictions often arise from assay variability or structural impurities. Mitigation strategies include:

  • Reproducibility checks : Replicate assays in standardized conditions (e.g., pH 7.4 buffer, 37°C) .
  • Batch analysis : Compare HPLC purity and biological activity across synthetic batches .
  • Meta-analysis : Use statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer : Combine molecular docking and dynamics:

  • Docking studies : Use AutoDock Vina to model binding to enzyme active sites (e.g., cytochrome P450 isoforms) .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) .
  • In vitro validation : Validate predictions with SPR (surface plasmon resonance) for binding kinetics (KD_D < 10 µM) .

Q. How can computational modeling guide the optimization of physicochemical properties?

  • Methodological Answer : Leverage QSAR (Quantitative Structure-Activity Relationship) models:

  • LogP prediction : Use MarvinSketch or ACD/Labs to optimize hydrophobicity (target LogP 2.5–3.5) .
  • Solubility enhancement : Introduce polar substituents (e.g., hydroxyl groups) while monitoring synthetic feasibility via retrosynthetic software (e.g., Synthia) .

Q. What purification challenges arise from structural analogs, and how are they addressed?

  • Methodological Answer : Analog separation requires advanced techniques:

  • Chiral separation : Use HPLC with chiral columns (e.g., Chiralpak IA) for enantiomeric resolution .
  • Crystallization screening : Test 50+ solvent systems (e.g., EtOAc/hexane gradients) to isolate polymorphs .

Q. How is structure-activity relationship (SAR) analysis conducted for thiazepane derivatives?

  • Methodological Answer : SAR workflows include:

  • Substituent variation : Synthesize analogs with modified aryl groups (e.g., 4-fluorophenyl vs. 2-methoxyphenyl) and test IC50_{50} in enzyme inhibition assays .
  • Pharmacophore mapping : Generate 3D pharmacophores using MOE to identify critical hydrogen-bond acceptors .

Q. What cross-disciplinary applications exist beyond medicinal chemistry?

  • Methodological Answer : Explore applications in:

  • Material science : Test thermal stability for polymer additives using DSC (decomposition onset >200°C) .
  • Catalysis : Screen as a ligand in transition-metal catalysis (e.g., Pd-catalyzed cross-coupling) .

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